molecular formula C9H19ClN2O4S B2378014 Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate CAS No. 765961-86-2

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate

Cat. No. B2378014
CAS RN: 765961-86-2
M. Wt: 286.77
InChI Key: LVLYEMVCGBCDCB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate is a chemical compound with the CAS Number: 765961-86-2 . It has a molecular weight of 286.78 . The IUPAC name for this compound is tert-butyl (2-(((chlorosulfonyl)(methyl)amino)ethyl)(methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) reported a rapid synthetic method for an analogous compound, which could be related to the synthesis of similar compounds (Zhao, Guo, Lan, & Xu, 2017).

Chemical Structure and Properties

  • The compound demonstrates interesting chemical properties due to its structure. Pedregosa et al. (1996) noted that the bond lengths and angles in a related thiadiazole derivative suggest a strong interaction between the sulfonyl group and the thiadiazole ring, which could be relevant for understanding the chemical behavior of similar compounds (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Catalysis and Synthetic Chemistry

  • Compounds with similar structure are used in various synthetic chemistry applications, such as in asymmetric Mannich reactions, as shown in a study by Yang et al. (2009), suggesting potential utility in stereo-selective synthesis (Yang, Pan, & List, 2009).
  • Abbas et al. (2009) described a precursor compound used in the study of foldamer based on aza/α-dipeptide oligomerization, indicating its utility in peptide synthesis and possibly in related fields (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Biochemical Metabolism

  • The metabolism of compounds containing tert-butyl and N-methylcarbamate groups was studied in insects and mice, as reported by Douch and Smith (1971). This research can provide insights into the biochemical processing and potential applications of similar compounds in biological systems (Douch & Smith, 1971).

properties

IUPAC Name

tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLYEMVCGBCDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate

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